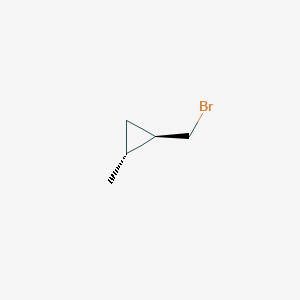
(1R,2R)-1-(bromomethyl)-2-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-(Bromomethyl)-2-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-(bromomethyl)-2-methylcyclopropane typically involves the bromination of (1R,2R)-2-methylcyclopropane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. A common method involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the bromination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-methylcyclopropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are commonly used under mild to moderate conditions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used under elevated temperatures to promote elimination.
Major Products:
Substitution Products: Depending on the nucleophile, products such as (1R,2R)-1-(hydroxymethyl)-2-methylcyclopropane or (1R,2R)-1-(cyanomethyl)-2-methylcyclopropane can be formed.
Elimination Products: The major product of elimination is 2-methylcyclopropene.
Scientific Research Applications
(1R,2R)-1-(Bromomethyl)-2-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(bromomethyl)-2-methylcyclopropane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical transformations.
Comparison with Similar Compounds
(1R,2S)-1-(bromomethyl)-2-methylcyclopropane: A diastereomer with different stereochemistry.
(1R,2R)-1-(chloromethyl)-2-methylcyclopropane: Similar structure but with a chlorine atom instead of bromine.
(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (1R,2R)-1-(Bromomethyl)-2-methylcyclopropane is unique due to its specific stereochemistry and the presence of a bromomethyl group, which imparts distinct reactivity compared to its analogs. The combination of the cyclopropane ring and the bromomethyl substituent makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
1644345-87-8 |
|---|---|
Molecular Formula |
C5H9Br |
Molecular Weight |
149.03 g/mol |
IUPAC Name |
(1R,2R)-1-(bromomethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
XOXUXLDFDIJSPF-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1CBr |
Canonical SMILES |
CC1CC1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


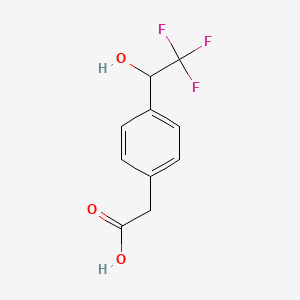
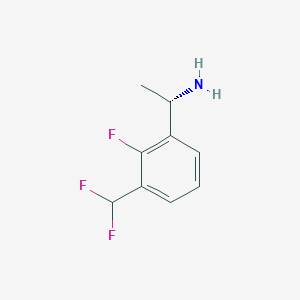

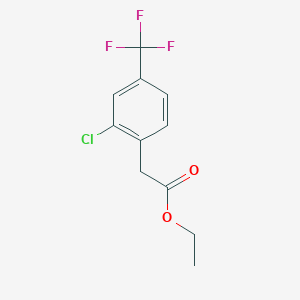
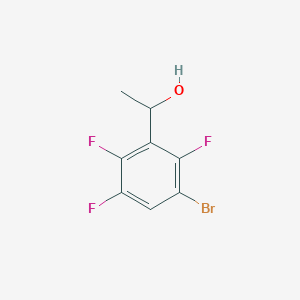

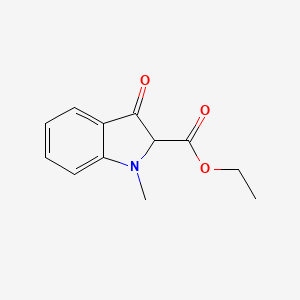
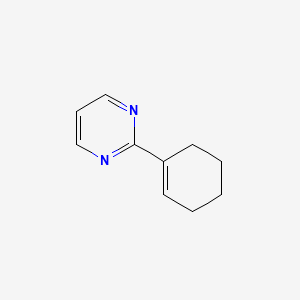
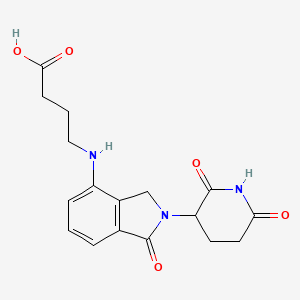
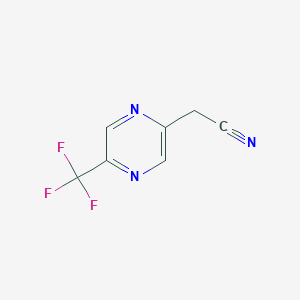
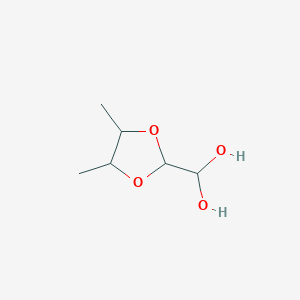
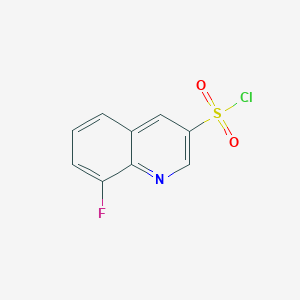
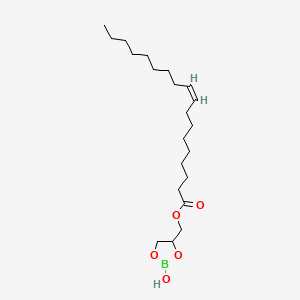
![(R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12962187.png)
